molecular formula C20H28N2S B12739345 2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- CAS No. 156171-14-1

2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)-

Cat. No.: B12739345
CAS No.: 156171-14-1
M. Wt: 328.5 g/mol
InChI Key: DPYZJSABGLRHEH-QFBILLFUSA-N
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Description

2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a quinolizine core, which is a bicyclic structure, and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinolizine derivative with a thioether-substituted indole. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Additionally, the reaction may be carried out under inert atmosphere conditions to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity. Purification of the final product typically involves techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Quinolizine, octahydro-1-((((7-methyl-1H-indol-3-yl)methyl)thio)methyl)-, (1R-trans)- is unique due to its combination of a quinolizine core and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

156171-14-1

Molecular Formula

C20H28N2S

Molecular Weight

328.5 g/mol

IUPAC Name

(1R,9aR)-1-[(7-methyl-1H-indol-3-yl)methylsulfanylmethyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C20H28N2S/c1-15-6-4-8-18-17(12-21-20(15)18)14-23-13-16-7-5-11-22-10-3-2-9-19(16)22/h4,6,8,12,16,19,21H,2-3,5,7,9-11,13-14H2,1H3/t16-,19+/m0/s1

InChI Key

DPYZJSABGLRHEH-QFBILLFUSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)CSC[C@@H]3CCCN4[C@@H]3CCCC4

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CSCC3CCCN4C3CCCC4

Origin of Product

United States

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